molecular formula C7H3Cl5O B13832154 Pentachloroanisole-d3(methoxy-d3)

Pentachloroanisole-d3(methoxy-d3)

Cat. No.: B13832154
M. Wt: 283.4 g/mol
InChI Key: JCSOVYOOGCAVSC-CBYSEHNBSA-N
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Description

Pentachloroanisole-d3 (methoxy-d3) is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. The molecular formula for Pentachloroanisole-d3 (methoxy-d3) is C7Cl5D3O, and it has a molar mass of 283.38 g/mol . This compound is often used as a reference standard in various scientific research applications due to its isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentachloroanisole-d3 (methoxy-d3) typically involves the deuteration of pentachloroanisole. Deuteration is the process of replacing hydrogen atoms with deuterium. This can be achieved through various methods, including catalytic exchange reactions or the use of deuterated reagents.

Industrial Production Methods

Industrial production of Pentachloroanisole-d3 (methoxy-d3) involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment and conditions to ensure the efficient incorporation of deuterium into the compound.

Chemical Reactions Analysis

Types of Reactions

Pentachloroanisole-d3 (methoxy-d3) can undergo several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic compounds.

    Reduction: The compound can be reduced to form less chlorinated derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the methoxy group can yield phenolic compounds, while reduction can produce less chlorinated derivatives.

Scientific Research Applications

Pentachloroanisole-d3 (methoxy-d3) is used in various scientific research applications, including:

    Chemistry: As a reference standard in analytical chemistry for the quantification and identification of compounds.

    Biology: In studies involving metabolic pathways and enzyme reactions where isotopic labeling is required.

    Medicine: In pharmacokinetic studies to trace the distribution and metabolism of drugs.

    Industry: In environmental analysis to monitor the presence of chlorinated compounds.

Mechanism of Action

The mechanism of action of Pentachloroanisole-d3 (methoxy-d3) involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, providing insights into reaction mechanisms and pathways. This isotopic effect is particularly useful in studies involving enzyme kinetics and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Pentachloroanisole-d3 (methoxy-d3) include:

    Pentachloroanisole: The non-deuterated form of the compound.

    Tetrachloroanisole: A related compound with one less chlorine atom.

    Hexachloroanisole: A related compound with one more chlorine atom.

Uniqueness

Pentachloroanisole-d3 (methoxy-d3) is unique due to its isotopic labeling with deuterium. This labeling provides distinct advantages in scientific research, such as improved sensitivity in analytical techniques and the ability to trace metabolic pathways more accurately.

Properties

Molecular Formula

C7H3Cl5O

Molecular Weight

283.4 g/mol

IUPAC Name

1,2-dichloro-3,4,5-trideuterio-6-(trichloromethoxy)benzene

InChI

InChI=1S/C7H3Cl5O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H/i1D,2D,3D

InChI Key

JCSOVYOOGCAVSC-CBYSEHNBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)OC(Cl)(Cl)Cl)[2H]

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OC(Cl)(Cl)Cl

Origin of Product

United States

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